molecular formula C15H18N2O2S B2951270 4-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide CAS No. 496036-26-1

4-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide

Cat. No. B2951270
CAS RN: 496036-26-1
M. Wt: 290.38
InChI Key: QDMYRIWMNFVNKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of nicotinic acetylcholine receptor (nAChR) agonists and has been shown to have neuroprotective effects in various preclinical models of neurological disorders.

Advantages and Limitations for Lab Experiments

4-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide has several advantages for lab experiments, including its high selectivity for α7 nAChRs, its ability to cross the blood-brain barrier, and its low toxicity. However, one of the limitations of 4-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide is its short half-life, which requires frequent dosing in preclinical models.

Future Directions

There are several future directions for the study of 4-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide. One potential direction is to investigate its efficacy in other neurological disorders such as multiple sclerosis and traumatic brain injury. Additionally, further studies are needed to understand the optimal dosing regimen and the potential side effects of 4-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide in preclinical models. Finally, the development of more potent and selective α7 nAChR agonists may provide new therapeutic options for the treatment of neurological disorders.

Synthesis Methods

The synthesis of 4-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide involves the reaction of 2,4-dimethylphenol with 2-chlorobutyryl chloride, followed by the reaction of the resulting intermediate with thioamide. This process results in the formation of 4-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide as a white crystalline solid.

Scientific Research Applications

4-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide has been studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects by modulating the activity of nAChRs, which are involved in various neuronal functions such as learning, memory, and cognition.

properties

IUPAC Name

4-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-11-5-6-13(12(2)10-11)19-8-3-4-14(18)17-15-16-7-9-20-15/h5-7,9-10H,3-4,8H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMYRIWMNFVNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCC(=O)NC2=NC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide

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